molecular formula C10H10BrClN2O B12666359 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide CAS No. 63413-62-7

6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide

Cat. No.: B12666359
CAS No.: 63413-62-7
M. Wt: 289.55 g/mol
InChI Key: NNOKIARPNLTZFN-UHFFFAOYSA-N
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Description

6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic organic compound with the molecular formula C10H8BrClN2O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide typically involves the reaction of 6-bromo-4-methylquinazoline with chloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a wide range of derivatives with diverse biological and chemical properties. This versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

63413-62-7

Molecular Formula

C10H10BrClN2O

Molecular Weight

289.55 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)-4-methyl-3-oxido-2,3-dihydroquinazolin-3-ium

InChI

InChI=1S/C10H10BrClN2O/c1-6-8-4-7(11)2-3-9(8)13-10(5-12)14(6)15/h2-4,10,14H,5H2,1H3

InChI Key

NNOKIARPNLTZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC([NH+]1[O-])CCl)Br

Origin of Product

United States

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